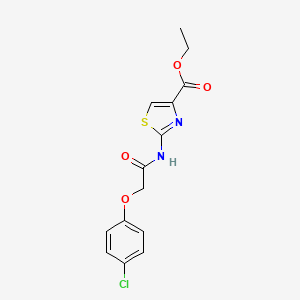

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

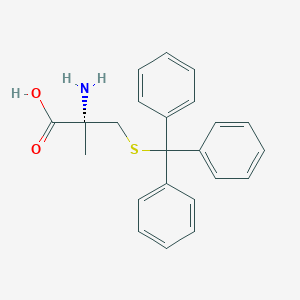

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a chemical compound with the linear formula C15H15ClN2O4S . It belongs to the class of thiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and depend on the substituents on the thiazole ring . Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources.科学的研究の応用

Synthesis of Novel Heterocycles

Research has focused on the synthesis of novel heterocycles utilizing Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate or related structures as precursors. These compounds serve as building blocks for creating a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones explored their possible schistosomicidal properties, indicating their role in developing treatments for parasitic infections (El-kerdawy et al., 1989).

Antimicrobial Studies

Several studies have synthesized derivatives of this compound to evaluate their antimicrobial properties. For example, the synthesis and antimicrobial studies of 4-Oxo-thiazolidine derivatives highlighted the potential of these compounds in combating microbial infections (Patel et al., 2009).

Anticancer Activity

Compounds derived from this compound have been evaluated for their in vitro anticancer activities. A study involving the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent activity against colon HCT-116 human cancer cell line, underscoring the potential of these compounds in cancer therapy (Abdel-Motaal et al., 2020).

Synthesis of Bacitracin Components

Research into the synthesis of components related to bacitracin, a peptide antibiotic, includes studying the isomerization of amino acid components of thiazoline peptides. This research provides insight into the structural aspects of antibiotics and their synthesis, which is crucial for developing new therapeutic agents (Hirotsu et al., 1970).

Docking Studies and Anti-Microbial Evaluation

Further studies include the synthesis, characterization, docking studies, and anti-microbial evaluation of Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These studies are vital for understanding the molecular interactions of these compounds with biological targets, paving the way for the development of new drugs with enhanced efficacy (Spoorthy et al., 2021).

作用機序

Target of Action

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation . .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities . .

将来の方向性

生化学分析

Biochemical Properties

. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is not well-studied. Thiazoles are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

特性

IUPAC Name |

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTHVAYFESMFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2877106.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2877109.png)

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)

![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)